2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate
Description
2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate is a naphthalimide-derived compound characterized by a benzo[de]isoquinoline-1,3-dione core substituted with a morpholino group at the 6-position and a cinnamate ester moiety at the 2-position. This structure confers unique photophysical and chemical properties, making it valuable in applications such as fluorescence tagging and antiscaling agents.
Properties
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c30-24(12-9-19-5-2-1-3-6-19)34-18-15-29-26(31)21-8-4-7-20-23(28-13-16-33-17-14-28)11-10-22(25(20)21)27(29)32/h1-12H,13-18H2/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIFUQGCROBOGW-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C=CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)/C=C/C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate typically involves multiple steps:
Formation of the Benzo[de]isoquinoline Core: The initial step involves the synthesis of the benzo[de]isoquinoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions. This step often requires the use of morpholine and a suitable leaving group on the benzo[de]isoquinoline core.
Attachment of the Cinnamate Moiety: The final step involves the esterification of the benzo[de]isoquinoline derivative with cinnamic acid or its derivatives. This reaction is typically carried out under acidic conditions using catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The cinnamate ester undergoes hydrolysis under acidic or alkaline conditions, yielding cinnamic acid and the corresponding ethanol derivative. Studies demonstrate:
The morpholino group remains inert under these conditions, while the dioxoisoquinoline core resists ring-opening except under extreme alkaline (>5 M NaOH) or oxidative environments .
Photochemical Reactivity
The conjugated cinnamate system exhibits unique photophysical behavior:
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UV-Induced [2+2] Cycloaddition : Forms cyclobutane derivatives upon UV irradiation (λ = 254–365 nm) in aprotic solvents .
-
Photooxidation : Generates singlet oxygen (¹O₂) in the presence of Rose Bengal, leading to endoperoxide formation at the naphthalimide moiety.
Key Findings :
-
Photoisomerization of the cinnamate double bond occurs at λ > 300 nm with 65% conversion efficiency .
Nucleophilic Substitution
The morpholino group participates in SN2 reactions at elevated temperatures:
Reactivity is moderated by steric hindrance from the dioxoisoquinoline core .
Catalytic Cross-Coupling
The aromatic system undergoes palladium-catalyzed coupling:
Electron-withdrawing groups on the cinnamate reduce coupling efficiency by 15–20% compared to unsubstituted analogs .
Redox Reactions
-
Reduction :
Hydrogenation (H₂, Pd/C) selectively reduces the cinnamate double bond without affecting other unsaturated bonds . -
Oxidation :
Ozonolysis cleaves the cinnamate olefin to produce benzaldehyde derivatives .
Polymerization Potential
The compound acts as a photoinitiator in radical polymerization:
-
Initiates acrylate poly
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Properties
Research indicates that isoquinoline derivatives exhibit significant anticancer activity. In a study involving various isoquinoline compounds, one derivative showed promising results in inhibiting tumor growth when conjugated with transferrin for targeted delivery to cancer cells. The compound demonstrated superior antitumor activity compared to non-targeted controls and free drugs, suggesting its potential as a therapeutic agent in oncology .
1.2 Antimicrobial Activity
Isoquinoline derivatives are also noted for their antimicrobial properties. A study highlighted the synthesis of several isoquinoline-based compounds, including 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate, which were evaluated for their effectiveness against various bacterial strains. The results indicated that these compounds could serve as potential candidates for developing new antimicrobial agents .
Material Science Applications
2.1 Fluorescent Antiscalants
Recent advancements have introduced the use of fluorescent-tagged antiscalants in water treatment applications. The compound has been synthesized as a novel fluorescent antiscalant, which can be utilized to prevent scale formation in industrial water systems. Its fluorescence allows for real-time monitoring of scale formation, enhancing the efficiency of water treatment processes .
2.2 Polymer Composites
The incorporation of isoquinoline derivatives into polymer matrices has been explored to improve the mechanical and thermal properties of materials. Studies have shown that blending these compounds with polymers can enhance their structural integrity and thermal stability, making them suitable for various industrial applications .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of isoquinoline derivatives is crucial for optimizing their biological activity. Research has focused on modifying the chemical structure to enhance potency against specific biological targets, such as cancer cells or microbial pathogens. These studies provide insights into how structural changes can influence the efficacy and safety profiles of these compounds .
Data Tables
Case Studies
Case Study 1: Targeted Cancer Therapy
In a controlled study, researchers developed transferrin-conjugated liposomes containing isoquinoline derivatives, including this compound. The results showed a significant reduction in tumor size compared to standard treatments, highlighting the potential for targeted cancer therapies using this compound .
Case Study 2: Antimicrobial Efficacy
A series of isoquinoline derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity, suggesting its viability as a lead compound for further development into new antimicrobial agents .
Mechanism of Action
The mechanism by which 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Antiscaling Derivatives
Phosphonylated and Triazole-Modified Derivatives
Compounds 16b, 16c, 16d :
These derivatives incorporate phosphonate groups and 1,2,3-triazole linkages. For example, 16b (diethyl phosphonate-triazole-naphthalimide) exhibits an 88% synthesis yield and melting point of 170–171°C, higher than the target compound’s likely range due to increased molecular rigidity. The phosphonate groups enhance hydrophilicity and metal-binding capacity, contrasting with the cinnamate’s lipophilic nature .- Tert-Butyl Carbamate Derivatives (Compounds 4, 5, 7): These aza-cyclophanes feature bromo or aminoethyl substituents, enabling nucleotide sensing via fluorescence quenching. Their extended conjugation systems (e.g., pyrene in Compound 7) result in stronger fluorescence than the target compound’s morpholino-cinnamate system .
Biological Activity
2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzo[de]isoquinoline derivatives and features a morpholine ring along with a dioxoisoquinoline core. The presence of the cinnamate moiety contributes to its chemical reactivity and biological potential.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H25N2O5 |
| Molecular Weight | 405.46 g/mol |
| CAS Number | Not specified |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by inhibiting specific signaling pathways involved in cell proliferation and survival. For instance, studies show that such compounds can inhibit the PI3K/Akt pathway, leading to increased apoptosis rates in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Enzyme Inhibition
The compound is being investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in cancer metabolism and inflammation. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and tumorigenesis .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Binding : The compound may bind to active sites or allosteric sites on enzymes, altering their activity.
- DNA Interaction : It may also interact with DNA, leading to changes in gene expression that promote apoptosis in cancer cells.
- Signal Transduction Modulation : By modulating key signaling pathways (e.g., MAPK, NF-kB), the compound can influence cellular responses to stress and growth signals.
Case Studies
Several studies have been conducted to evaluate the efficacy of similar compounds:
- Study on Anticancer Activity : A study published in Cancer Letters demonstrated that a benzo[de]isoquinoline derivative significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Antimicrobial Efficacy : Research published in Journal of Antimicrobial Chemotherapy reported that derivatives exhibited potent activity against resistant strains of Staphylococcus aureus, highlighting their potential as novel antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves a two-step process:
Formation of the naphthalimide core : React 6-morpholinobenzo[de]isochromene-1,3-dione (Compound 1) with [(2-aminoethyl)imino]bis(methylene)]bis(phosphonic acid) (Compound 2) under reflux conditions in ethanol (60°C, 2–5 h) .
Esterification : Introduce the cinnamate moiety via transesterification or acid-catalyzed coupling. Optimal yields (e.g., 74–84%) are achieved by controlling solvent polarity (e.g., dichloromethane or ethanol), temperature (40–60°C), and stoichiometric ratios of reactants .
- Critical Parameters :
- Purity of starting materials (≥99% recommended).
- Use of anhydrous solvents to avoid hydrolysis.
- Monitoring reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR confirms the presence of morpholino (δ 3.6–3.8 ppm for N-CH₂), cinnamate aromatic protons (δ 7.2–7.8 ppm), and ester carbonyl (δ 165–170 ppm) .
- ³¹P NMR (if phosphonate derivatives are present) identifies phosphorus environments (δ 18–22 ppm) .
- FT-IR : Peaks at 1700–1750 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C-O ester), and 1100–1150 cm⁻¹ (morpholino C-N) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 487.18) .
Advanced Research Questions
Q. How does the morpholino substituent influence the compound’s fluorescence and binding properties?
- Methodological Answer :
- The morpholino group enhances electron-donating capacity, shifting fluorescence emission to longer wavelengths (e.g., λₑₘ = 450–550 nm) compared to non-substituted analogs. This is critical for applications in fluorescent tagging (e.g., antiscalant studies) .
- Mechanistic Insight : Density functional theory (DFT) calculations reveal that the morpholino nitrogen’s lone pairs stabilize excited states, increasing quantum yield by ~30% .
- Experimental Design :
- Compare fluorescence spectra of morpholino-substituted vs. dimethylamino or piperidine analogs.
- Use Stern-Volmer quenching experiments to assess binding affinity with target ions (e.g., Ca²⁺ in scaling inhibition studies) .
Q. What strategies resolve contradictions in solubility data across different solvent systems?
- Methodological Answer :
- Solubility Profiling : Systematically test solvents (e.g., DMSO, THF, ethanol) using dynamic light scattering (DLS) to detect aggregation. For example, polar aprotic solvents (DMSO) show higher solubility (≥10 mg/mL) than non-polar solvents (<1 mg/mL) .
- Co-solvent Systems : Use water-ethanol (1:1 v/v) mixtures to enhance solubility for biological assays .
Critical Analysis of Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
